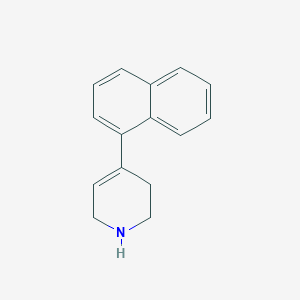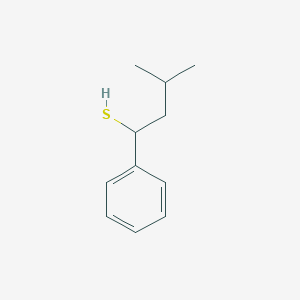
3-Methyl-1-phenylbutane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-phenylbutane-1-thiol: is an organic compound belonging to the thiol family, characterized by the presence of a sulfur atom bonded to a hydrogen atom. This compound has a molecular formula of C11H16S and a molecular weight of 180.31 g/mol . Thiols are known for their strong and often unpleasant odors, which is a notable characteristic of this compound as well.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-1-phenylbutane-1-thiol can be synthesized through the reaction of an alkyl halide with a sulfur nucleophile. One common method involves the use of thiourea as the nucleophile. The reaction proceeds via the displacement of the halide ion to form an intermediate alkyl isothiourea salt, which is then hydrolyzed with an aqueous base to yield the desired thiol .
Industrial Production Methods: In industrial settings, the production of thiols often involves the use of hydrosulfide anion (HS-) as the sulfur nucleophile. The reaction typically requires an excess of the nucleophile to prevent the formation of unwanted by-products such as sulfides. The process is carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thiols can be oxidized to form disulfides. For example, 3-Methyl-1-phenylbutane-1-thiol can be oxidized using bromine (Br2) or iodine (I2) to form the corresponding disulfide.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: Thiols can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Bromine (Br2), Iodine (I2)
Reduction: Zinc (Zn), Acid (H+)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Disulfides: Formed from the oxidation of thiols
Thiols: Formed from the reduction of disulfides
Substituted Compounds: Formed from nucleophilic substitution reactions
Scientific Research Applications
Chemistry: 3-Methyl-1-phenylbutane-1-thiol is used as a building block in organic synthesis. Its reactivity with various nucleophiles and electrophiles makes it a versatile intermediate in the preparation of more complex molecules .
Biology and Medicine: Thiols, including this compound, play a crucial role in biological systems. They are involved in the formation of disulfide bonds, which are essential for the structural integrity of proteins. Additionally, thiols are used in the development of pharmaceuticals due to their ability to interact with biological targets .
Industry: In the industrial sector, thiols are used as additives in the production of polymers and as odorants in natural gas to detect leaks. Their strong odor makes them suitable for this purpose .
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenylbutane-1-thiol involves its ability to form disulfide bonds through oxidation. These disulfide bonds are crucial in maintaining the three-dimensional structure of proteins. The thiol group can also act as a nucleophile, participating in various substitution reactions. The molecular targets and pathways involved include interactions with cysteine residues in proteins, leading to the formation of disulfide bridges .
Comparison with Similar Compounds
3-Methyl-1-butanethiol: Similar in structure but lacks the phenyl group.
2-Butene-1-thiol: Contains a double bond in the carbon chain.
Ethanethiol: A simpler thiol with a shorter carbon chain.
Uniqueness: 3-Methyl-1-phenylbutane-1-thiol is unique due to the presence of both a phenyl group and a thiol group in its structure. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to simpler thiols .
Properties
Molecular Formula |
C11H16S |
|---|---|
Molecular Weight |
180.31 g/mol |
IUPAC Name |
3-methyl-1-phenylbutane-1-thiol |
InChI |
InChI=1S/C11H16S/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 |
InChI Key |
SLDFZSMHCMKMOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B15273331.png)
![6-tert-Butyl3a-ethyloctahydropyrrolo[3,4-d]azepine-3a,6(2H)-dicarboxylate](/img/structure/B15273350.png)
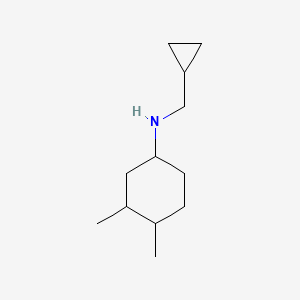
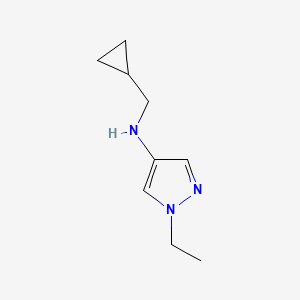
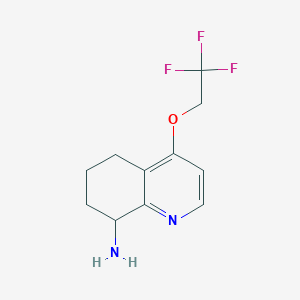

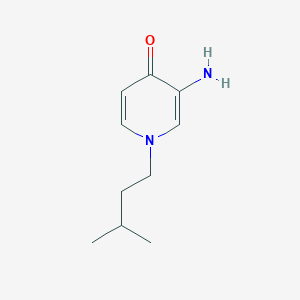

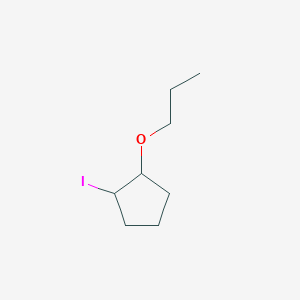


![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15273416.png)
